molecular formula C12H7BrF3N B1472132 3-(2-Bromo-5-(trifluoromethyl)phenyl)pyridine CAS No. 1443377-31-8

3-(2-Bromo-5-(trifluoromethyl)phenyl)pyridine

Cat. No.: B1472132
CAS No.: 1443377-31-8
M. Wt: 302.09 g/mol
InChI Key: LETIAZRODVIXAB-UHFFFAOYSA-N
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Description

3-(2-Bromo-5-(trifluoromethyl)phenyl)pyridine (CAS 1443377-31-8) is a high-value chemical intermediate designed for advanced research and development, particularly in the discovery of novel agrochemicals and pharmaceuticals. This compound features a strategic molecular scaffold combining a phenyl ring with a pyridine ring, a structure frequently employed in Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, which is a cornerstone methodology in modern organic synthesis for constructing complex molecules . The incorporation of both bromo and trifluoromethyl groups on the phenyl ring makes this compound an exceptionally versatile building block. The bromine atom serves as an excellent handle for further functionalization via metal-catalyzed cross-couplings, allowing researchers to rapidly generate a diverse array of analogs . The trifluoromethyl group is a critical motif in active agrochemical and pharmaceutical ingredients due to its ability to profoundly influence a compound's biological activity, metabolic stability, and cell membrane permeability . The pyridine moiety is a privileged structure in medicinal and agrochemistry, often contributing to target binding and influencing the physicochemical properties of the molecule . This combination of features suggests significant research potential. In agrochemical R&D, this intermediate could be utilized in the synthesis of new pesticides, building upon the proven success of many commercial trifluoromethylpyridine derivatives that function as fungicides, herbicides, and insecticides . In pharmaceutical research, it can serve as a key precursor in the design and synthesis of candidate molecules for various therapeutic areas. Research Applications: • Key intermediate for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) • Building block for the synthesis of active pharmaceutical ingredients (APIs) • Core structure in the development of novel agrochemicals (herbicides, fungicides, insecticides) • Versatile precursor for creating compound libraries in drug and pesticide discovery This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for any human or veterinary use.

Properties

IUPAC Name

3-[2-bromo-5-(trifluoromethyl)phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrF3N/c13-11-4-3-9(12(14,15)16)6-10(11)8-2-1-5-17-7-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETIAZRODVIXAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CC(=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-Bromo-5-(trifluoromethyl)phenyl)pyridine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article discusses its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with a brominated phenyl group and a trifluoromethyl group. This unique combination of substituents enhances its chemical reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group is known to increase lipophilicity, which can enhance membrane permeability and binding affinity to target proteins .

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, analogs of this compound have been shown to inhibit key enzymes involved in cancer metabolism, such as branched-chain amino acid transaminases (BCATs), which are implicated in various cancer types .

Table 1: Anticancer Activity of Related Compounds

Compound NameTarget EnzymeIC50 Value (µM)Reference
BAY-069BCAT1/20.50
This compoundUnknownTBDCurrent Study

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions involving 2-bromo-5-trifluoromethylpyridine as a starting material. This compound serves as a versatile building block for synthesizing more complex molecules with potential therapeutic applications .

Case Study: Synthesis Process

A recent study highlighted the efficient synthesis of bis(5-(trifluoromethyl)pyridin-2-yl)amine derivatives from 2-bromo-5-trifluoromethylpyridine. The reaction was conducted under controlled conditions using sodium tert-butoxide as a base, leading to high yields of the desired products .

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that this compound exhibits acute toxicity when ingested, with specific warnings regarding skin irritation . Understanding the safety profile is crucial for evaluating its potential use in therapeutic settings.

Scientific Research Applications

Medicinal Chemistry Applications

  • Pain Management :
    • Compounds similar to 3-(2-Bromo-5-(trifluoromethyl)phenyl)pyridine have been identified as potential drug intermediates for treating pain. For instance, derivatives targeting the transient receptor potential A1 (TRPA1) channel have shown promise in managing pain associated with neuropathic conditions .
  • Anticancer Activity :
    • Research indicates that pyridine derivatives exhibit significant anticancer properties. In studies involving various cancer cell lines, compounds with structural similarities to this compound demonstrated growth inhibition and cytotoxic effects, particularly against breast cancer cells . The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.
  • Agrochemical Applications :
    • The trifluoromethyl group is known to enhance the biological activity of agrochemicals. Trifluoromethylpyridines are utilized in developing pesticides and herbicides due to their effectiveness in controlling pests while exhibiting low toxicity to non-target organisms .

Data Tables

Application Area Compound Type Biological Activity Reference
Pain ManagementDrug IntermediateTRPA1 Inhibition
AnticancerPyridine DerivativeGrowth Inhibition in Cancer Cells
AgrochemicalsTrifluoromethylpyridinesPest Control

Case Study 1: Pain Management

A study investigated the effects of pyridine derivatives on TRPA1 channels. The results indicated that certain compounds could effectively inhibit TRPA1 activation, leading to reduced pain sensation in animal models. This suggests a potential therapeutic avenue for developing new analgesics based on the structure of this compound.

Case Study 2: Anticancer Properties

In vitro assays were conducted using MDA-MB-231 breast cancer cells treated with various pyridine derivatives. The findings revealed that compounds with similar structural features to this compound resulted in significant cell cycle arrest and apoptosis, highlighting their potential as anticancer agents .

Case Study 3: Agrochemical Efficacy

Research on trifluoromethylpyridines demonstrated their effectiveness as herbicides. Field trials showed that these compounds significantly reduced weed populations with minimal environmental impact, establishing them as viable alternatives to traditional herbicides .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(2-Bromo-5-(trifluoromethyl)phenyl)pyridine with structurally related pyridine derivatives, focusing on substitution patterns, molecular properties, and applications.

Compound Name Molecular Formula Substituent Positions Molecular Weight CAS Number Key Properties/Applications
This compound C₁₂H₇BrF₃N Pyridine at C3; Br at C2, CF₃ at C5 302.10 1443377-31-8 High reactivity in Suzuki-Miyaura couplings; used in pesticide synthesis .
2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine C₁₂H₇BrF₃N Pyridine at C2; Br at C6, CF₃ at C4 302.10 637352-38-6 Positional isomer with distinct electronic effects; used in ligand design for catalysis .
2-Bromo-5-(trifluoromethyl)pyridine C₆H₃BrF₃N Br at C2, CF₃ at C5 225.99 50488-42-1 Simpler structure; precursor for fluorinated pharmaceuticals .
3-(2-Bromo-5-(trifluoromethyl)phenyl)propanoic acid C₁₀H₇BrF₃O₂ Propanoic acid chain at C3 305.06 Not listed Enhanced solubility; potential use in bioactive molecule synthesis .
2-Bromo-3-methyl-5-(trifluoromethyl)pyridine C₇H₅BrF₃N Br at C2, CF₃ at C5, methyl at C3 240.02 1211520-05-06 Methyl group increases lipophilicity; agrochemical applications .
2-Bromo-3-chloro-5-(trifluoromethyl)pyridine C₆H₂BrClF₃N Br at C2, Cl at C3, CF₃ at C5 274.44 Not listed Dual halogen substitution enhances electrophilicity; used in heterocyclic chemistry .

Key Observations:

Substitution Patterns :

  • The ortho-bromo and para-trifluoromethyl groups in the parent compound create steric hindrance and electronic deactivation, directing reactivity toward meta positions in coupling reactions .
  • Positional isomers (e.g., 2-Bromo-6-(4-CF₃-phenyl)pyridine) exhibit different electronic environments due to varying substituent orientations, affecting their catalytic activity .

Functional Group Impact: Propanoic acid derivatives (e.g., 3-(2-Bromo-5-CF₃-phenyl)propanoic acid) introduce carboxylic acid functionality, improving solubility and enabling conjugation in drug design . Methyl or chloro substituents (e.g., 2-Bromo-3-methyl-5-CF₃-pyridine) modulate steric and electronic profiles, influencing binding affinity in agrochemical targets .

Reactivity in Cross-Coupling :

  • 3-(2-Bromo-5-CF₃-phenyl)pyridine outperforms simpler analogs (e.g., 2-Bromo-5-CF₃-pyridine) in palladium-catalyzed reactions due to extended π-conjugation, which stabilizes transition states .

Thermal Stability :

  • Compounds with dual halogen substitution (e.g., 2-Bromo-3-chloro-5-CF₃-pyridine) show higher thermal stability, making them suitable for high-temperature reactions .

Q & A

Q. What are the common synthetic routes for preparing 3-(2-Bromo-5-(trifluoromethyl)phenyl)pyridine?

The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to assemble the biphenyl-pyridine scaffold. For example:

  • Bromine substitution : A brominated pyridine intermediate (e.g., 5-bromo-2-(trifluoromethyl)pyridine, CAS 436799-32-5 ) can undergo coupling with a boronic acid derivative of the phenyl ring.
  • Functional group interconversion : Bromine may be introduced via electrophilic aromatic substitution or halogen exchange, leveraging the electron-withdrawing trifluoromethyl group to direct reactivity .
    Key reagents include Pd catalysts (e.g., Pd(PPh₃)₄), ligands (e.g., XPhos), and anhydrous solvents (e.g., THF or DMF).

Q. Which analytical techniques are most effective for structural characterization?

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR confirms substituent positions and electronic environments. For instance, the deshielded fluorine in the trifluoromethyl group appears as a distinct triplet in ¹⁹F NMR .
  • X-ray Crystallography : Resolves bond angles and crystal packing, as demonstrated in structurally related bromopyridine derivatives (e.g., C18H13BrN4O3S3, P21/c space group, β = 91.315° ).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 ⁷⁹Br/⁸¹Br signature) .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions compared to other halogens?

The bromine atom’s moderate electronegativity and bond strength balance reactivity and stability:

  • Suzuki Coupling : Bromine exhibits higher reactivity than chlorine but lower than iodine, requiring optimized Pd catalysts (e.g., PdCl₂(dppf)) and elevated temperatures (80–120°C) .
  • Selectivity : The trifluoromethyl group directs electrophilic substitution to the para position, but steric hindrance from the pyridine ring may reduce yields compared to simpler aryl bromides .
    Comparative studies with chloro/iodo analogs (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-amine, CAS 79456-30-7 ) highlight trade-offs between reaction rate and byproduct formation.

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

Discrepancies often arise from:

  • Catalyst loading : Pd concentrations >5 mol% may accelerate side reactions (e.g., homocoupling).
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may deactivate catalysts via coordination.
  • Purification challenges : Use of silica gel chromatography vs. recrystallization impacts recovery rates. Systematic DOE (Design of Experiments) approaches are recommended to isolate critical variables .

Q. How can computational modeling predict the compound’s biological activity?

  • Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic sites for target binding (e.g., interactions with kinase active sites) .
  • Molecular Dynamics (MD) : Simulates binding stability with receptors, leveraging crystallographic data (e.g., monoclinic P21/c symmetry ) to refine force fields.
  • QSAR Models : Correlate substituent effects (e.g., bromine’s hydrophobicity) with bioactivity trends in analogs like 3-bromo-5-(2-thienyl)pyridine (CAS 1211541-09-1 ).

Q. What safety protocols are essential for handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Perform reactions in a fume hood due to potential bromine vapor release .
  • Emergency Measures : Immediate decontamination with water for skin contact (P302+P352) and POISON CENTER consultation if ingested (P301+P310) .

Methodological Recommendations

  • Synthetic Optimization : Screen ligands (e.g., SPhos vs. XPhos) to improve cross-coupling efficiency .
  • Structural Analysis : Combine XRD with solid-state NMR to resolve polymorphism in crystalline forms .
  • Biological Assays : Use SPR (Surface Plasmon Resonance) to quantify binding affinity for target proteins .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-Bromo-5-(trifluoromethyl)phenyl)pyridine

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